BOP hexafluorophosphate

Descripción

Propiedades

IUPAC Name |

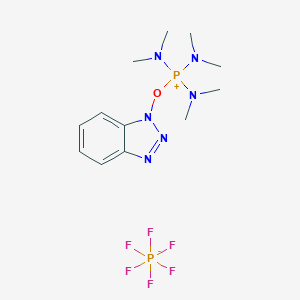

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEVGECQZUIPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56602-32-5 (Parent) | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60205170 | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56602-33-6 | |

| Record name | BOP reagent | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56602-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOP reagent | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBD3UE345W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reagents and Conditions

-

HMPA : Serves as the phosphorus source.

-

Triphosgene : A safer alternative to phosgene gas, acting as the chlorinating agent.

-

Hydroxybenzotriazole monohydrate : Facilitates the formation of the benzotriazole-oxygen-phosphonium intermediate.

-

Triethylamine : Neutralizes HCl byproducts.

-

Potassium hexafluorophosphate (KPF₆) : Provides the counterion for precipitation.

The reaction proceeds in anhydrous dichloromethane (DCM) under inert conditions. Key steps include:

-

Chlorination of HMPA : Triphosgene reacts with HMPA at 0°C to generate a reactive chlorophosphonium intermediate.

-

Activation with HOBt : Hydroxybenzotriazole displaces chloride, forming the benzotriazolyloxyphosphonium species.

-

Counterion Exchange : Addition of KPF₆ precipitates BOP as a crystalline solid.

Table 1: Reaction Parameters for Primary Synthesis Route

This method minimizes racemization risks in subsequent peptide couplings due to the high electrophilicity of the BOP intermediate.

Alternative Pathways and Byproduct Management

Side Reactions and Byproduct Formation

During synthesis, competing pathways may generate chloroformates (e.g., 1319 ) or alkyl chlorides (e.g., 1320 ) when secondary benzyl alcohols are present. These byproducts arise from the reaction of HMPA derivatives with residual chlorinating agents.

Mitigation Strategies :

-

Stoichiometric Control : Precise molar ratios of HMPA to triphosgene (1:0.45) suppress over-chlorination.

-

Low-Temperature Conditions : Maintaining 0°C during triphosgene addition reduces side reactions.

Viehe Salt-Mediated Chlorination

An alternative approach employs N,N-dimethylphosgeniminium chloride (Viehe salt) to convert tetrahydropyranylated alcohols into alkyl chlorides, which can subsequently react with HOBt. However, this method is less common due to lower yields (~65%) and scalability challenges.

| Step | Purity Increase | Key Observations |

|---|---|---|

| Ether Precipitation | 85% → 92% | Removes residual HOBt and TEA |

| Acetone/Ether Recrystallization | 92% → 97% | Eliminates inorganic salts |

Mechanistic Insights and Reaction Optimization

Role of HOBt

Hydroxybenzotriazole acts as a nucleophile, displacing chloride from the chlorophosphonium intermediate. This step is critical for stabilizing the phosphonium center and enhancing electrophilicity.

Solvent Effects

Counterion Selection

Potassium hexafluorophosphate (KPF₆) is superior to other salts (e.g., tetrafluoroborate) due to:

-

Enhanced Stability : PF₆⁻ resists hydrolysis under acidic conditions.

-

Improved Crystallinity : Forms well-defined crystals for easy isolation.

Industrial-Scale Production Challenges

Cost Drivers

-

HMPA Availability : Classified as a potential carcinogen, HMPA sourcing is tightly regulated, increasing production costs.

-

Triphosgene Handling : Requires specialized equipment to prevent phosgene gas release.

Emerging Alternatives and Comparative Analysis

While BOP remains widely used, newer reagents like HATU and PyBOP offer marginal improvements in coupling efficiency. However, BOP’s cost-effectiveness and proven reliability ensure its continued relevance in industrial settings .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

BOP is primarily employed for amide bond formation between carboxylic acids and amines, crucial in solid-phase peptide synthesis (SPPS). Its mechanism involves activating the carboxyl group to form an active ester intermediate, which reacts with amines to form amides without significant racemization .

Key Features:

- Suppression of Racemization : BOP minimizes epimerization during coupling of chiral α-amino acids, making it suitable for sensitive substrates .

- Efficiency : Reactions typically proceed at room temperature in solvents like dichloromethane (DCM) or dimethylformamide (DMF), achieving high yields (>90%) .

Example Reaction:

Esterification and Lactonization

BOP facilitates ester formation between carboxylic acids and alcohols, as well as intramolecular lactonization. It is particularly effective for sterically hindered substrates .

Conditions:

- Solvents: DCM, THF, or acetonitrile.

- Catalytic base: Triethylamine (TEA) or DIEA.

Application Example:

Synthesis of macrolides via lactonization of hydroxy acids under mild conditions .

Amidation of Unconventional Substrates

BOP enables amidation of non-traditional substrates, such as α,β-unsaturated carboxylic acids, without triggering side reactions like Michael additions .

Reported Case:

Nucleoside Derivatization

BOP reacts with nucleosides (e.g., inosine) to form electrophilic intermediates, enabling C-O and C-N bond formation. This is critical for synthesizing modified nucleosides for antiviral or anticancer agents .

Mechanism:

- Activation of the nucleoside's hydroxyl group via phosphonium intermediate.

- Nucleophilic attack by alcohols, amines, or thiols .

Example:

Preparation of O⁶-(benzotriazol-1-yl)inosine derivatives for nucleotide conjugates .

Reduction of Carboxylic Acids

In combination with NaBH₄, BOP reduces carboxylic acids to primary alcohols. This reaction bypasses traditional LiAlH₄ protocols and operates under milder conditions .

Reaction Pathway:

Comparative Analysis with Other Coupling Reagents

Table 1 highlights BOP’s advantages and limitations compared to alternatives like HBTU and PyBOP.

| Parameter | BOP | HBTU | PyBOP |

|---|---|---|---|

| Racemization | Minimal | Moderate | Minimal |

| By-product | HMPA (carcinogenic) | Non-toxic | Non-toxic |

| Solubility | DCM, DMF, THF | DMF, DMSO | DMF, DCM |

| Cost | Moderate | High | High |

Recent Advancements

Aplicaciones Científicas De Investigación

Key Applications

- Peptide Coupling

- Lactonization and Esterification

- Amidation Reactions

- Synthesis of Antibacterial Agents

- Catalytic Applications

Case Study 1: Peptide Synthesis

In a study published by Wiley Online Library, researchers successfully used BOP to synthesize a series of peptides with high yields and purity. The study emphasized BOP's efficiency in minimizing side reactions that typically occur during peptide synthesis using other reagents .

Case Study 2: Antibacterial Compound Development

A recent investigation into antibacterial agents demonstrated that compounds synthesized using BOP exhibited significant antimicrobial activity against resistant strains. The minimum inhibitory concentrations (MICs) for these compounds were determined to be as low as 0.25 µg/mL against Staphylococcus aureus . This highlights BOP's potential in developing therapeutics for combating antibiotic resistance.

Table 1: Comparison of Reaction Conditions Using BOP

| Reaction Type | Solvent | Yield (%) | Side Products |

|---|---|---|---|

| Peptide Coupling | DMF | 85 | Minimal |

| Lactonization | DMSO | 90 | None |

| Amidation | Methanol | 92 | None |

| Esterification | Acetone | 88 | Low |

Table 2: Antibacterial Activity of Synthesized Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| HSGN-237 | 0.25 | Neisseria gonorrhoeae |

| HSGN-238 | 0.5 | Methicillin-resistant Staphylococcus aureus |

| HSGN-235 | 0.75 | Vancomycin-resistant enterococci |

Mecanismo De Acción

The mechanism of action of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds. This activation is facilitated by the phosphonium group, which enhances the electrophilicity of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key phosphonium-based coupling reagents structurally or functionally related to BOP:

Cost and Accessibility

- BOP and PyBOP are both commercially available but are relatively expensive compared to carbodiimide-based reagents (e.g., EDC). However, their high reactivity often justifies the cost in complex syntheses .

Research Findings and Case Studies

- BOP in Cancer Research: BOP was critical in synthesizing folate-targeted nanoprobes for glioblastoma imaging and N-phenyl cinnamamide derivatives for hepatocyte protection . Its efficiency in aqueous-organic solvent systems (e.g., DMSO) enhances peptide-polymer conjugations .

- PyBOP in Drug Development : PyBOP replaced BOP in synthesizing cinnamide derivatives to avoid HMPA, demonstrating its utility in antineoplastic and antitubercular agent development .

- Emerging Alternatives : Environmentally friendly reagents, such as hexachlorocyclotriphosphazene (HCCP), are being explored to replace BOP in quinazoline chemistry, though their efficacy remains under investigation .

Actividad Biológica

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a phosphonium salt widely used in organic synthesis, particularly for peptide coupling and other reactions requiring activation of carboxylic acids. Its structure and reactivity have made it an important reagent in various biochemical applications, including the modification of nucleosides and the synthesis of biologically active compounds. This article aims to provide a detailed overview of the biological activity associated with BOP, including its applications, mechanisms of action, and findings from recent research.

Chemical Structure and Properties

BOP can be represented by the following molecular formula:

It is characterized by its high solubility in organic solvents such as methanol and dichloromethane, while being insoluble in water. The compound is sensitive to moisture and light, necessitating careful storage conditions .

Table 1: Physical Properties of BOP

| Property | Value |

|---|---|

| Molecular Weight | 293.19 g/mol |

| Solubility | Soluble in methanol, acetone |

| Stability | Moisture and light sensitive |

| Reactivity | Incompatible with strong oxidizers |

Applications in Organic Synthesis

BOP is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between amino acids without causing racemization, which is crucial for maintaining the biological activity of peptides . Additionally, BOP has been employed in the synthesis of various bioactive compounds, including:

- Antioxidants : BOP has been used to synthesize magnolamide, which exhibits antioxidative properties .

- Antiviral Agents : Research indicates that derivatives synthesized using BOP show activity against HIV-1 and HSV-1 .

The mechanism by which BOP activates carboxylic acids involves the formation of an O-benzotriazole intermediate. This intermediate is highly reactive and facilitates nucleophilic attack by amines or alcohols, leading to the desired coupling products. The efficiency of this reaction makes BOP a preferred choice over other coupling agents .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of compounds synthesized using BOP:

- Antioxidant Activity : A study evaluated the antioxidant potential of pyrimidine acrylamides synthesized with BOP. The results indicated that these compounds exhibited significant antioxidant activity, with some derivatives showing up to 82% efficacy compared to standard antioxidants like Trolox .

- Antimicrobial Properties : Research on chitosan derivatives modified with quaternary phosphonium salts demonstrated enhanced antifungal activity against various pathogens. The incorporation of phosphonium groups significantly improved their antimicrobial efficacy .

- Cancer Cell Proliferation Inhibition : Compounds derived from nucleosides activated by BOP were tested for their ability to inhibit cancer cell growth. Several derivatives displayed promising activity against different cancer cell lines, indicating potential therapeutic applications .

Table 2: Summary of Biological Activities

Q & A

Q. What is the mechanistic role of BOP in peptide synthesis, and how does its activation efficiency compare to uranium-based reagents like HBTU?

BOP acts as a coupling agent in amide bond formation by activating carboxyl groups to form reactive intermediates, reducing racemization risks compared to direct activation with carbodiimides. It generates a benzotriazole-active ester intermediate, which reacts with amines to form peptides. Compared to HBTU, BOP requires a stoichiometric base (e.g., DIEA) for optimal activation but may exhibit faster reaction kinetics in polar aprotic solvents like DMF or DCM. Studies indicate that BOP’s phosphonium-based structure provides superior solubility in organic solvents, facilitating high-yield couplings in sterically hindered systems .

Q. What are the standard reaction conditions for BOP-mediated couplings, and how do molar ratios impact side reactions?

Typical conditions involve:

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF).

- Base : 1–2 equivalents of DIEA or N-methylmorpholine.

- Molar ratios : 1.5–3 equivalents of BOP relative to the carboxyl component to ensure complete activation.

Excess BOP can lead to side reactions like over-activation of the carboxyl group or formation of guanidinium by-products. Pre-activation of the carboxyl component for 3–5 minutes before adding the amine minimizes these risks .

Advanced Research Questions

Q. How can researchers mitigate hexamethylphosphoramide (HMPA) formation during BOP-mediated reactions, and what analytical methods detect this carcinogenic by-product?

HMPA forms via decomposition of BOP’s tris(dimethylamino)phosphonium moiety. Mitigation strategies include:

- Alternative reagents : Use PyBOP or HBTU, which avoid HMPA generation.

- Purification : Post-reaction extraction with aqueous acidic buffers (e.g., 1% HCl) removes residual HMPA.

- Detection : Liquid chromatography-mass spectrometry (LC-MS) or P NMR can identify HMPA at trace levels. Safety protocols mandate working in fume hoods with rigorous waste disposal .

Q. How should experimental variables be adjusted to address low coupling efficiency in BOP-mediated syntheses?

Systematic optimization involves:

- Solvent polarity : Switch to DMF for poorly soluble substrates.

- Base strength : Replace DIEA with stronger bases (e.g., DBU) for sterically hindered amines.

- Temperature : Increase to 25–40°C for sluggish reactions.

- Pre-activation time : Extend to 10–15 minutes for unreactive carboxyl groups.

For example, in indolecarboxamide synthesis, adjusting the BOP:carboxylic acid ratio to 2:1 in DMF improved yields from 49% to 95% .

Q. What is the impact of BOP on diastereomeric excess (d.e.) in stereosensitive couplings, and how does it compare to uranium-based reagents?

BOP’s phosphonium structure minimizes racemization by stabilizing the active ester intermediate, often achieving >95% d.e. in peptide couplings. Comparative studies with HBTU show similar stereochemical outcomes, but BOP outperforms in systems requiring prolonged reaction times due to its slower decomposition rate. For example, cyclization of PMX-53 using BOP yielded a cyclic peptide with <2% epimerization, validated by circular dichroism (CD) and HPLC .

Methodological Tables

Q. Table 1. Comparison of Coupling Reagents

Q. Table 2. Optimization of BOP-Mediated Reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.